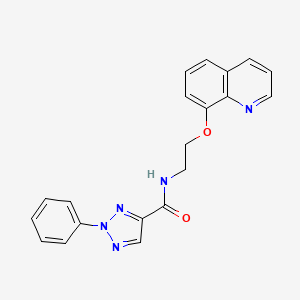

2-phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide

Description

2-Phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a phenyl group at the 2-position of the triazole ring and a quinolin-8-yloxy ethyl substituent attached via the amide nitrogen. Its synthesis involves multi-step organic reactions, including the formation of intermediates such as ethyl 2-(quinolin-8-yloxy) acetate, as described in .

Properties

IUPAC Name |

2-phenyl-N-(2-quinolin-8-yloxyethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c26-20(17-14-23-25(24-17)16-8-2-1-3-9-16)22-12-13-27-18-10-4-6-15-7-5-11-21-19(15)18/h1-11,14H,12-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCXRUSYFJOKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCOC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications and mechanisms of action.

Biological Activity Overview

- Anticancer Properties : Research indicates that triazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MIA PaCa-2 and Panc-1 .

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been investigated. Triazoles are known to inhibit cholinesterases (AChE and BuChE), which are critical in neurodegenerative diseases. Studies suggest that modifications in the triazole ring can enhance inhibitory potency . The specific compound may exhibit non-competitive inhibition against these enzymes.

- Antimicrobial Activity : Compounds containing the triazole scaffold have shown antibacterial and antifungal properties. The presence of the quinoline moiety may enhance these effects due to its own antimicrobial characteristics .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate pathways leading to programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and caspase activation.

- Enzyme Binding : Molecular docking studies suggest that the compound may bind effectively to the active sites of target enzymes (e.g., AChE and BuChE), leading to inhibition .

Table 1: Biological Activity Data for Related Triazole Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MIA PaCa-2 | 0.5 | Apoptosis induction |

| Compound B | Panc-1 | 0.11 | AChE inhibition |

| Compound C | BxPC-3 | 0.20 | BuChE inhibition |

| Compound D | Various bacteria | <10 | Antimicrobial activity |

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Triazole derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. Research indicates that triazoles exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that modifications in the triazole ring can enhance the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

-

Anticancer Potential :

- The triazole scaffold is recognized for its potential in anticancer drug development. Compounds containing triazole moieties have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may interact with molecular targets involved in cancer progression, making it a candidate for further investigation in oncology .

-

Anti-parasitic Properties :

- Recent studies have explored the efficacy of triazole-quinoline hybrids against Plasmodium falciparum, the causative agent of malaria. These compounds have shown promising results in inhibiting parasite growth, suggesting their potential as antimalarial agents . The unique structural features of 2-phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide may contribute to enhanced bioactivity.

Material Science Applications

- Corrosion Inhibition :

- The compound's effectiveness as a corrosion inhibitor has been evaluated in various aggressive media. Studies indicate that 1,2,3-triazole derivatives can form protective films on metal surfaces, significantly reducing corrosion rates. The inhibition efficiency is often assessed using electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS), where compounds demonstrate substantial protective capabilities against corrosion in metals like steel and aluminum .

Summary of Case Studies

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects: The phenyl group in the target compound introduces steric bulk compared to methyl or cyclopropylmethyl groups in analogues (e.g., compounds 31 and 35) . The quinolin-8-yloxy ethyl side chain may enhance π-π stacking interactions, unlike fluorinated biphenyl groups in other derivatives.

Key Observations:

- Synthetic Efficiency : The hydroxy-substituted compound (88% yield) demonstrates higher synthetic efficiency compared to benzyloxy derivatives (53% yield) . This may reflect reduced steric hindrance during coupling reactions.

- Chromatography : Flash chromatography with petroleum ether/ethyl acetate (e.g., 9:1 v/v) is a common purification method, ensuring high purity (>95%) across analogues .

Functional Implications

- Fluorinated Analogues : Fluorine atoms in biphenyl derivatives (e.g., compounds 31, 35) may enhance metabolic stability and binding affinity via hydrophobic interactions .

- Quinoline vs. Biphenyl: The quinolin-8-yloxy group in the target compound could confer distinct pharmacokinetic properties, such as altered cytochrome P450 interactions, compared to fluorinated biphenyl systems .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for CuAAC .

- Temperature Control : Maintain 60–80°C for amide coupling to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole and quinoline substituents. For example, the triazole proton typically appears at δ 7.8–8.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% acceptable for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and detects impurities .

- X-ray Crystallography : Resolves conformational details of the triazole-quinoline scaffold .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Advanced Research Question

Methodology :

- Derivative Synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups) or quinoline (e.g., halogenation) moieties. Examples from analogous compounds:

| Derivative Modifications | Observed Impact on Activity | Reference |

|---|---|---|

| Chlorination at quinoline C-6 | Enhanced enzyme inhibition potency | |

| Methoxy substitution on phenyl | Improved pharmacokinetic properties |

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

- Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets (e.g., ATP-binding sites in kinases). The triazole’s nitrogen atoms often form hydrogen bonds with catalytic lysine residues .

- Pharmacokinetic Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 metabolism. For this compound:

How should researchers address contradictory data in biological assays for this compound?

Advanced Research Question

Contradiction Analysis Framework :

Reproducibility Checks : Validate assays across independent labs (e.g., IC₅₀ variations in kinase inhibition assays) .

Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays .

Structural Validation : Re-examine compound conformation via crystallography to rule out polymorphic effects .

Data Normalization : Account for batch-to-batch variability in cell-based assays using Z-factor scoring .

What statistical experimental design methods are appropriate for optimizing synthesis and biological testing protocols?

Advanced Research Question

- Design of Experiments (DoE) :

- Factorial Designs : Screen variables (e.g., temperature, catalyst loading) to maximize yield .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., solvent ratio for CuAAC) .

- Biological Testing :

- Dose-Response Curves : Fit data to Hill equations for EC₅₀/IC₅₀ determination .

- ANOVA : Identify significant differences in potency across derivatives .

Notes

- Formatting : Questions categorized as basic/advanced, with methodological rigor emphasized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.